![molecular formula C21H21O11+ B1230543 Cyanidin 3-galactoside](/img/structure/B1230543.png)
Cyanidin 3-galactoside
Overview
Description
2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. 2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Alpha-Glucosidase Inhibitory Activity
Cyanidin-3-galactoside exhibits α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment. It shows a synergistic effect when combined with acarbose, a diabetes medication, and provides mixed type inhibition against intestinal sucrase (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).
Health Benefits and Applications
Cyanidin 3-O-galactoside (Cy3Gal) is known for its wide range of health benefits. It is abundant in fruits like apples and berries and has antioxidant, anti-inflammatory, anticancer, antidiabetic, cardiovascular, and neuroprotective properties. Its potential as a food additive or health supplement is significant due to these properties (Liang, Liang, Guo, & Yang, 2021).
Thermostability and Antioxidant Capacity
Enzymatic acylation of cyanidin-3-O-galactoside (cy-gal) improves its lipophilicity and thermostability while preserving its antioxidant properties. This process expands its application in the cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).
Cytoprotective Activities
Cyanidin-3-O-galactoside has demonstrated strong antioxidant activity, superior to synthetic antioxidants, and can counteract cytotoxic effects in human lymphocytes. This suggests its potential use in protecting cells from oxidative stress and related damages (Bellocco, Barreca, Laganà, Calderaro, Lekhlifi, Chebaibi, Smeriglio, & Trombetta, 2016).
Insulin Secretion Stimulation
Studies have shown that cyanidin-3-galactoside can stimulate insulin secretion from pancreatic β-cells, which may provide a basis for its use in antidiabetic treatments (Jayaprakasam, Vareed, Olson, & Nair, 2005).
Source for Functional Beverages
Cyanidin-3-O-galactoside is found in red-fleshed apples and has been used to make juices with high antioxidant capacity. This application demonstrates its potential in the beverage industry for creating health-oriented drinks (Rupasinghe, Huber, Embree, & Forsline, 2010).
properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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